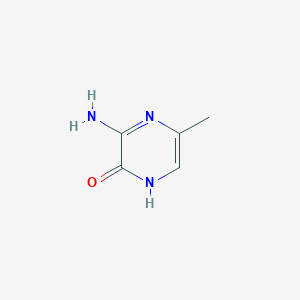

3-Amino-5-methylpyrazin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-7-5(9)4(6)8-3/h2H,1H3,(H2,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOLCUBUYOTJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298890 | |

| Record name | 3-Amino-5-methyl-2(1H)-pyrazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89179-61-3 | |

| Record name | 3-Amino-5-methyl-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89179-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methyl-2(1H)-pyrazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 3 Amino 5 Methylpyrazin 2 Ol

Tautomerism and Isomerism in 3-Amino-5-methylpyrazin-2-ol Systems

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical aspect of the chemistry of this compound. The presence of both hydroxyl and amino groups on the pyrazine (B50134) ring gives rise to distinct tautomeric possibilities.

Keto-Enol Tautomeric Equilibria

The 2-hydroxypyrazine (B42338) core of this compound allows for keto-enol tautomerism, where the compound can exist in equilibrium between the hydroxyl (enol) form and a keto form, specifically 3-amino-5-methylpyrazin-2(1H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.

In many heterocyclic systems, the keto form is thermodynamically more stable. tgc.ac.in For instance, a study on the related compound 6-amino-5-benzyl-3-methylpyrazin-2-one demonstrated a strong preference for the keto tautomer in various solvents. ffame.org The equilibrium constant for the conversion of the hydroxyl form to the keto form was estimated to be approximately 2000 in aqueous solution, indicating that the keto form predominates significantly under biological conditions. ffame.org This preference is attributed to the greater stability of the amide-like functionality within the ring in the keto form. It is therefore reasonable to infer that this compound also predominantly exists in its keto form, 3-amino-5-methylpyrazin-2(1H)-one, in most conditions.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Predominance |

| Enol Form | This compound | Minor |

| Keto Form | 3-Amino-5-methylpyrazin-2(1H)-one | Major |

Amine-Imine Tautomerism and its Impact on Reactivity

In addition to keto-enol tautomerism, the presence of the amino group at the 3-position allows for amine-imine tautomerism. This involves the migration of a proton from the amino group to a ring nitrogen, resulting in an imine tautomer. The existence of this tautomeric form can influence the molecule's reactivity, particularly its nucleophilicity and its behavior in condensation reactions. The imine form, although generally less stable than the amine form, can participate in specific chemical transformations. The equilibrium between the amine and imine forms is a key aspect of the reactivity of many nitrogen-containing heterocycles. tgc.ac.in

Electrophilic and Nucleophilic Reactions on the Pyrazine Ring System

The pyrazine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic nature makes the ring system generally resistant to electrophilic substitution but susceptible to nucleophilic attack. The amino and hydroxyl/oxo groups significantly influence the regioselectivity of these reactions.

The electron-donating character of the amino and hydroxyl groups can activate the pyrazine ring towards electrophilic attack to some extent, directing incoming electrophiles to specific positions. Conversely, these groups can also enhance the susceptibility of the ring to nucleophilic substitution, particularly at positions ortho and para to them.

Functional Group Transformations at the Amino Moiety

The amino group at the 3-position is a primary site for derivatization, allowing for the synthesis of a wide array of analogs with modified properties. Common transformations include condensation reactions to form imines (Schiff bases), as well as acylation and alkylation reactions.

Condensation Reactions, including Schiff Base Formation

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. gsconlinepress.com This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.org

The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the pyrazine core. These reactions are often catalyzed by acids or bases and can be driven to completion by the removal of water. gsconlinepress.com The resulting Schiff bases are valuable intermediates in organic synthesis and can also exhibit their own unique biological activities. wikipedia.orgneliti.com

Table 2: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base) |

| This compound | R-CHO / R-CO-R' | 3-(Alkylideneamino/Arylideneamino)-5-methylpyrazin-2-ol |

Acylation and Alkylation of the Amino Group

The nucleophilic amino group is readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides. For example, the acylation of the related 3-aminopyrazine-2-carboxamide (B1665363) with benzoyl chlorides has been reported to proceed efficiently in acetonitrile (B52724) at elevated temperatures. researchgate.net This suggests that this compound would undergo similar transformations to yield N-acyl derivatives.

Alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. The reaction introduces alkyl substituents onto the nitrogen atom. In some cases, alkylation can also occur on the ring nitrogen atoms or the oxygen of the hydroxyl group, depending on the reaction conditions and the specific reagents used. nih.gov For instance, studies on related aminopyrazine systems have shown that alkylation can be directed to either the exocyclic amino group or the ring nitrogens based on the choice of alkylating agent and reaction conditions. acs.org

Diazotization and Subsequent Transformations

The aromatic amino group in this compound is a key site for chemical modification, primarily through diazotization. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to convert the amino group into a diazonium salt (-N₂⁺). masterorganicchemistry.comlkouniv.ac.in This transformation is crucial because the resulting diazonium group is an excellent leaving group (as N₂ gas), facilitating its replacement by a wide array of nucleophiles. byjus.com These subsequent replacement reactions are broadly known as Sandmeyer reactions when catalyzed by copper(I) salts, or related transformations for other nucleophiles. wikipedia.orgorganic-chemistry.org

The general mechanism for diazotization begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine's nitrogen atom then attacks this electrophilic species, leading to an N-nitrosamine intermediate. Following a series of proton transfers and the eventual elimination of a water molecule, the aryl diazonium ion is formed. masterorganicchemistry.comlkouniv.ac.in

For pyrazine systems, the stability of the diazonium salt can be a critical factor. For instance, the diazotization of the closely related compound 2-amino-5-methylpyrazine to produce 2-bromo-5-methylpyrazine (B1289261) revealed that the corresponding diazonium salt is highly unstable at temperatures above -20°C. tsijournals.com This suggests that reactions involving the diazonium salt of this compound likely require carefully controlled, low-temperature conditions.

Subsequent transformations of the diazonium salt can introduce a variety of functional groups onto the pyrazine ring. The classic Sandmeyer reactions utilize copper(I) chloride, bromide, or cyanide to install chloro, bromo, or cyano groups, respectively. nih.gov Other variations allow for the introduction of iodo, fluoro (via the Balz-Schiemann reaction), hydroxyl, and trifluoromethyl groups. byjus.comwikipedia.orgpku.edu.cn

Table 1: Potential Sandmeyer and Related Reactions for Diazotized this compound

| Reagent(s) | Product Functional Group | Reaction Name | Reference(s) |

| CuCl / HCl | Chloro (-Cl) | Sandmeyer | wikipedia.org |

| CuBr / HBr | Bromo (-Br) | Sandmeyer | wikipedia.orgtsijournals.com |

| CuCN / KCN | Cyano (-CN) | Sandmeyer | masterorganicchemistry.com |

| KI | Iodo (-I) | - | byjus.comorganic-chemistry.org |

| HBF₄, then heat | Fluoro (-F) | Balz-Schiemann | masterorganicchemistry.comlkouniv.ac.in |

| Cu₂O, Cu(NO₃)₂ or H₂O, heat | Hydroxyl (-OH) | Sandmeyer-type | wikipedia.orglibretexts.org |

| H₃PO₂ | Hydrogen (-H) | Dediazoniation | masterorganicchemistry.com |

Transformations at the Hydroxyl/Oxo Functionality

The this compound molecule exists in tautomeric equilibrium with its 3-amino-5-methylpyrazin-2(1H)-one form. thieme-connect.de This dual character allows for reactions at either the hydroxyl oxygen or the ring nitrogen, though reactions typically occur at the more nucleophilic site depending on the conditions.

The hydroxyl group of the pyrazin-2-ol tautomer can undergo etherification and esterification. Etherification, the formation of an ether (-OR), can be achieved under Williamson ether synthesis conditions, where the hydroxyl group is first deprotonated with a suitable base to form a phenoxide-like anion, followed by reaction with an alkyl halide.

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. byjus.com With this compound, direct esterification with a carboxylic acid under acidic catalysis (Fischer esterification) is possible. The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the pyrazinol's hydroxyl group, and subsequent elimination of water. byjus.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. It is important to note that the amino group can also be acylated, and selectivity may be a challenge, potentially requiring a protection-deprotection sequence for the amino group.

Table 2: Potential Etherification and Esterification Products

| Reagent | Reaction Type | Potential Product |

| CH₃I, Base (e.g., NaH) | Etherification | 3-Amino-2-methoxy-5-methylpyrazine |

| Acetyl Chloride, Base | Esterification | 3-Amino-5-methylpyrazin-2-yl acetate |

| Acetic Anhydride | Esterification | 3-Amino-5-methylpyrazin-2-yl acetate |

| Benzoic Acid, H⁺ catalyst | Esterification | 3-Amino-5-methylpyrazin-2-yl benzoate |

The hydroxyl/oxo group can be replaced by a halogen atom, a key transformation for enabling further cross-coupling reactions. A common method for such dehydroxyhalogenations in heterocyclic systems is the use of phosphorus oxyhalides, such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). tsijournals.com For example, 5-methylpyrazin-2-ol can be treated with phosphoryl bromide to yield 2-bromo-5-methylpyrazine. tsijournals.com

Another powerful method is the Vilsmeier-Haack reaction, which, while primarily known for formylation, utilizes a reagent (formed from POCl₃ and DMF) that can convert electron-rich heterocyclic carbonyls into chloro- or formyl-chloro derivatives. nih.govwikipedia.org A patent describes a similar transformation where the related 3-hydroxy-5-methylpyrazine-2-carboxylic acid is subjected to a halogenating agent to produce the 3-halo derivative, indicating the feasibility of this reaction on the pyrazine core. google.com

Table 3: Halogenating Agents for Hydroxyl Group Replacement

| Reagent | Halogen Introduced | Common Name/Type | Reference(s) |

| POCl₃ | Chlorine (-Cl) | Dehydroxyhalogenation | nih.gov |

| POBr₃ | Bromine (-Br) | Dehydroxyhalogenation | tsijournals.com |

| SOCl₂ | Chlorine (-Cl) | Dehydroxyhalogenation | - |

| PCl₅ | Chlorine (-Cl) | Dehydroxyhalogenation | - |

Reactions Involving the Methyl Substituent

The methyl group at the C-5 position of the pyrazine ring is not merely a passive substituent but can be an active site for functionalization. Similar to the methyl groups on picoline or other methyl-substituted heterocycles, it can be modified through various chemical strategies. researchgate.net

One approach involves deprotonation of the methyl group using a strong base, such as lithium diisopropylamide (LDA) or an organolithium reagent, to generate a nucleophilic carbanion. This anion can then react with a range of electrophiles. For example, reaction with aldehydes or ketones would yield hydroxyethyl (B10761427) or hydroxypropyl side chains, while reaction with alkyl halides would lead to chain extension. researchgate.net

Another strategy is free-radical halogenation at the benzylic-like position of the methyl group using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically with a radical initiator. The resulting halomethylpyrazine is a versatile intermediate, readily undergoing nucleophilic substitution to introduce alkoxy, cyano, or other functional groups. For instance, 2,5-bis(chloromethyl)pyrazine (B3354308) has been shown to react with sodium alkoxides to form various acetal (B89532) and alkoxymethyl products. researchgate.net

Table 4: Examples of Side-Chain Functionalization Reactions

| Reagent(s) | Intermediate | Final Product Functional Group | Reference(s) |

| 1. LDA; 2. Benzaldehyde | Pyrazinylmethyl anion | β-Phenyl-α-hydroxyethyl | researchgate.net |

| 1. LDA; 2. Dimethyl disulfide | Pyrazinylmethyl anion | (Methylthio)methyl | researchgate.net |

| NBS, AIBN (initiator) | 5-(Bromomethyl) derivative | Bromomethyl | thieme-connect.de |

| NCS, BPO (initiator) | 5-(Chloromethyl) derivative | Chloromethyl | tsijournals.com |

Synthesis of Polycyclic and Fused Heterocyclic Systems Containing the this compound Scaffold

The structure of this compound, featuring an ortho-amino-carbonyl (or amino-hydroxyl) arrangement, is an ideal starting point for the synthesis of fused heterocyclic systems. This arrangement allows for cyclization reactions with bifunctional reagents to construct a new ring fused to the pyrazine core. nih.gov Such reactions are common in medicinal chemistry for creating novel, complex scaffolds from readily available amino acids or their derivatives. mdpi.com

For example, reaction with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, could lead to the formation of a fused pyrazine ring, resulting in a pteridine-like system. Condensation with α-haloketones followed by cyclization is another established route to form fused five- or six-membered rings.

Furthermore, the amino group can be converted to other functionalities that then participate in cyclization. For instance, diazotization of the amino group in 5-amino-1H-pyrazole-4-carbonitriles, followed by intramolecular cyclization of the diazonium group onto the nitrile-derived amide, is used to synthesize pyrazolo[3,4-d] nih.govarkat-usa.orgresearchgate.nettriazin-4-ones. conicet.gov.ar A similar strategy could potentially be applied to a cyanated derivative of this compound to build a fused triazine ring. These strategies highlight the compound's value in generating molecular diversity through the construction of polycyclic heteroaromatic frameworks. google.com

Table 5: Potential Fused Heterocyclic Systems from this compound

| Reagent(s) | Fused Ring System | Resulting Scaffold Name (Example) | Reference(s) |

| Phosgene or Thiophosgene | Imidazole-2-one or -thione | Imidazo[4,5-b]pyrazin-2-one derivative | - |

| α-Haloketone (e.g., phenacyl bromide) | Imidazole | Imidazo[4,5-b]pyrazine derivative | nih.gov |

| 1,2-Dicarbonyl (e.g., glyoxal) | Pyrazine | Pteridine derivative | - |

| Diethyl malonate | Pyridinone | Pyrido[2,3-b]pyrazinone derivative | - |

| CS₂, Base, then Alkyl Halide | Thiazole | Thiazolo[4,5-b]pyrazine derivative | - |

Spectroscopic Analysis and Structural Elucidation of 3 Amino 5 Methylpyrazin 2 Ol and Derivatives

Application of Advanced Spectroscopic Techniques for Structural Characterization

The structural elucidation of 3-Amino-5-methylpyrazin-2-ol is achieved through a combination of spectroscopic techniques, each providing unique insights into its molecular architecture. A pivotal aspect of its structure is the potential for tautomerism, existing as either the 'ol' (hydroxy) form or the 'one' (keto) form, 3-Amino-5-methyl-2(1H)-pyrazinone. Spectroscopic analysis is crucial for determining the predominant tautomeric form in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of the molecule. nih.gov For a compound like this compound, ¹H NMR would be expected to show distinct signals for the methyl protons, the aromatic proton on the pyrazine (B50134) ring, and exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) or amide (N-H) groups. The precise chemical shifts offer clues about the electronic environment of the protons. researchgate.net Advanced 2D NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals, which is especially vital for substituted heterocycles. nih.govcore.ac.ukresearchgate.net For instance, HMBC can show correlations over two or three bonds, helping to connect the methyl group to its corresponding carbon on the pyrazine ring and confirm the substitution pattern.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching vibrations of the amino group (typically around 3300-3500 cm⁻¹) and O-H stretching of the hydroxyl group (broad band around 3200-3600 cm⁻¹). researchgate.net Crucially, the presence or absence of a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹ can provide strong evidence for the dominant tautomeric form; a strong band would indicate the prevalence of the pyrazin-2-one form. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) would confirm the compound's molecular formula (C₅H₇N₃O). acs.org High-resolution mass spectrometry (HRMS) can determine the exact mass, further validating the elemental composition. acs.org

Illustrative Spectroscopic Data of a Related Pyrazine Derivative

Table 1: Example ¹H and ¹³C NMR Data for 3,5-Dimethylpyrazine-2-carboxylic acid acs.org Note: This data is for a related compound and is for illustrative purposes only.

| Assignment | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |

|---|---|---|

| H-6 | 8.64 (s, 1H) | |

| C-2 | 148.8 | |

| C-3 | 150.2 | |

| C-5 | 154.7 | |

| C-6 | 138.0 | |

| C=O | 164.2 | |

| 3-CH₃ | 2.97 (s, 3H) | 23.6 |

Correlative Studies between Experimental and Theoretically Predicted Spectroscopic Data

Modern structural analysis heavily relies on the synergy between experimental results and theoretical predictions, primarily from Density Functional Theory (DFT) calculations. researchgate.net This correlative approach provides a deeper level of confidence in structural assignments and offers insights into molecular properties that are not directly observable.

Predicting Spectroscopic Parameters: DFT methods can be used to calculate the optimized geometry of a molecule and predict its spectroscopic data, such as IR vibrational frequencies and NMR chemical shifts. researchgate.netmdpi.comsemanticscholar.org For this compound, DFT calculations can be performed on both the hydroxy and keto tautomers. The calculated IR spectra for each form can then be compared with the experimental spectrum. A good match between the calculated and experimental frequencies and intensities helps to identify the existing tautomer and assign the vibrational modes. mdpi.com Similarly, NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental values to validate the assignments of ¹H and ¹³C signals. researchgate.net

Tautomeric Stability Analysis: A significant advantage of computational chemistry is its ability to predict the relative stability of different isomers or tautomers. semanticscholar.orgrsc.org By calculating the ground-state energies of both the this compound and 3-Amino-5-methyl-2(1H)-pyrazinone tautomers, DFT can predict which form is energetically more favorable in the gas phase. pleiades.online These calculations can also be extended to model solvent effects, predicting the tautomeric equilibrium in solution, which can then be verified experimentally. rsc.orgmdpi.com Studies on similar heterocyclic systems, like 3(5)-aminopyrazoles, have shown that DFT calculations accurately predict the most stable tautomer, which is then confirmed by matrix isolation IR spectroscopy. mdpi.comsemanticscholar.org

Elucidating Electronic Structure: Beyond spectroscopy, DFT calculations provide a detailed picture of the electronic structure, including molecular electrostatic potential (MEP) maps. sapub.org These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, an MEP map would indicate the reactive sites, providing a theoretical basis for its chemical behavior. sapub.org

This integrated approach, where advanced spectroscopic techniques provide the experimental data and computational methods offer a theoretical framework for interpretation and prediction, is the gold standard for the comprehensive structural elucidation of complex molecules like this compound.

Computational and Theoretical Chemistry Studies of 3 Amino 5 Methylpyrazin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the electronic behavior of molecules. Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate electronic properties. nanoient.org

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded for interpretation.

Electron-rich regions (Negative Potential): These areas, usually colored red or yellow, indicate a high electron density and are susceptible to electrophilic attack. In 3-Amino-5-methylpyrazin-2-ol, these regions are expected to be concentrated around the electronegative oxygen and nitrogen atoms of the pyrazine (B50134) ring and the amino group due to their lone pairs of electrons. researchgate.net

Electron-deficient regions (Positive Potential): Indicated by blue colors, these areas have a lower electron density and are the sites for nucleophilic attack. The hydrogen atoms of the amino (-NH2) and hydroxyl (-OH) groups are anticipated to show the most positive potential. researchgate.net

Neutral regions (Zero Potential): Green areas represent regions of neutral electrostatic potential. researchgate.net

The MEP map provides a visual guide to the molecule's reactivity, highlighting the pyrazine ring's nitrogen atoms and the exocyclic oxygen as primary sites for electrophilic interaction, while the hydrogens of the functional groups are prone to interaction with nucleophiles.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

HOMO: This orbital acts as the electron donor. In a molecule like this compound, the HOMO is expected to be distributed across the electron-rich pyrazine ring and the amino group, signifying its role as a nucleophile.

LUMO: This orbital acts as the electron acceptor. The LUMO is typically delocalized over the molecule, representing the regions where it can accept electrons in a reaction, defining its electrophilic character.

HOMO-LUMO Gap (ΔE): A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. nih.gov A large energy gap indicates a more stable molecule. Calculations on similar pyrazine derivatives show that the introduction of functional groups significantly influences this gap, thereby tuning the molecule's reactivity. nanoient.org

Analysis of the HOMO and LUMO energies and their distribution provides quantitative insights into the molecule's electronic transitions and its potential for charge transfer within the molecular system. researchgate.net

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Predicts chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Computational Modeling of Tautomeric Forms and Transition States

This compound can exist in several tautomeric forms due to proton migration. The primary forms include the keto-enol (lactam-lactim) and amino-imino tautomerism. Computational modeling is essential for determining the relative stability of these tautomers and the energy barriers for their interconversion.

Theoretical calculations on analogous systems like 3(5)-aminopyrazoles have shown that the relative stability of tautomers is influenced by the substituent groups and the surrounding environment (gas phase vs. solvent). researchgate.netmdpi.com For this compound, it is expected that the lactam (keto) form is generally more stable than the lactim (enol) form in the ground state. Similarly, the amino form is typically favored over the imino form. mdpi.com

By calculating the Gibbs free energy of each tautomer, their equilibrium populations can be predicted. Furthermore, computational methods can identify the transition state structures connecting these tautomers and calculate the activation energy required for the conversion, providing a complete picture of the tautomeric landscape. rsc.org

Elucidation of Reaction Mechanisms via Theoretical Calculations

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the step-by-step elucidation of reaction mechanisms. By modeling reactants, intermediates, transition states, and products, computational chemistry can determine the most favorable reaction pathway.

For this compound, this could involve studying its synthesis, degradation, or its participation in reactions such as electrophilic substitution or condensation. For instance, in a multicomponent reaction involving a similar aminopyrazole, computational analysis could help explain why a particular product is formed by evaluating the stability of intermediates and the energy barriers of competing pathways. univ.kiev.ua These calculations provide a mechanistic understanding at a molecular level that is often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, which is crucial for understanding conformational flexibility and non-covalent intermolecular interactions, such as hydrogen bonding. mdpi.com

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Explore the different stable conformations of the molecule by simulating its movement in a solvent (e.g., water) over a period of nanoseconds.

Study Intermolecular Interactions: Investigate how the molecule interacts with solvent molecules or other solutes. This is particularly important for understanding its solubility and how it might bind to a biological target. The amino and hydroxyl groups are prime sites for forming hydrogen bonds, which would be a key focus of such simulations.

Evaluate Structural Stability: Parameters such as the Root Mean Square Deviation (RMSD) can be monitored over the simulation time to assess the stability of the molecule's conformation. mdpi.com A stable system will show RMSD values that plateau after an initial equilibration period.

Biological and Biomedical Research Applications of 3 Amino 5 Methylpyrazin 2 Ol and Its Analogs

Role as a Key Intermediate in Pharmaceutical Synthesis

3-Amino-5-methylpyrazin-2-ol has been identified as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Specifically, it serves as a precursor in the production of tetrahydroquinazoline (B156257) derivatives. These derivatives have been investigated for their potential as selective cytotoxic agents, highlighting the importance of this compound in the development of new therapeutic compounds. mdpi.comnih.govgoogle.comgoogleapis.com The synthesis of these cytotoxic agents involves a multi-step process where this compound is a key structural component.

Assessment of Antimicrobial Activities

The antimicrobial properties of pyrazine (B50134) derivatives, a class of compounds to which this compound belongs, have been a subject of scientific investigation.

Various pyrazine derivatives have demonstrated a range of antibacterial activities. For instance, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Some of these compounds exhibited moderate to good antibacterial activities. nih.gov Another study focused on pyrazine-2-carboxylic acid derivatives of piperazines, which showed good antimicrobial activity against a panel of clinical isolates including E. coli, P. aeruginosa, B. subtilis, and S. aureus. rjpbcs.com The broad spectrum of activity observed in these analogs suggests that the pyrazine scaffold is a promising framework for the development of new antibacterial agents. nih.govimist.maresearchgate.netmdpi.com

Below is a table summarizing the antibacterial activity of selected pyrazine analogs:

| Compound/Analog Class | Tested Bacteria | Activity Level | Reference |

| Triazolo[4,3-a]pyrazine derivatives | S. aureus, E. coli | Moderate to Good | nih.gov |

| Pyrazine-2-carboxylic acid derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus | Good | rjpbcs.com |

The antifungal potential of pyrazine analogs has also been explored. Studies on novel pyrazine analogs of chalcones have been conducted to evaluate their antifungal activity against various fungal strains. nih.govresearchgate.net While many of the tested compounds were inactive or only weakly active against most strains, some derivatives, particularly those with nitro-substitutions, displayed notable activity against Trichophyton mentagrophytes. nih.govresearchgate.net Additionally, other heterocyclic compounds containing a pyridinone ring, which shares some structural similarities with pyrazin-2-ol, have been identified as having antifungal activity against Candida albicans. nih.govmdpi.com

One of the proposed mechanisms for the antimicrobial action of certain heterocyclic compounds is the inhibition of glucosamine-6-phosphate synthase (GlcN-6-P synthase). nih.govresearchgate.netnih.govresearchgate.net This enzyme is a crucial target for the development of antimicrobial agents because it is involved in the biosynthesis of the bacterial cell wall. nih.govnih.gov While direct inhibition of GlcN-6-P synthase by this compound has not been explicitly reported, molecular docking studies on pyrazine-2-carboxylic acid derivatives have suggested that inhibition of this enzyme may be responsible for their antibacterial activity. rjpbcs.com This line of research indicates a potential mechanism of action for pyrazine-based antimicrobial compounds. rjpbcs.comnih.govnih.gov

Investigation of Antioxidant Properties

Several studies have investigated the antioxidant potential of pyrazine and pyrazole (B372694) derivatives. A study on aminopyrazine derivatives revealed their excellent antioxidative properties towards reactive oxygen and nitrogen species (ROS/RNS). researchgate.net These compounds were found to be effective inhibitors of lipid peroxidation and efficient quenchers of peroxynitrite. researchgate.net Furthermore, various pyrazoline derivatives have been synthesized and evaluated for their antioxidant capacity, with some compounds showing a significant ability to prevent oxidative damage in biological systems. nih.gov The antioxidant activity of these analogs suggests that the core pyrazine structure may contribute to free radical scavenging and protection against oxidative stress. mdpi.commdpi.comijpsonline.com

The following table presents data on the antioxidant activity of some pyrazole derivatives:

| Compound/Analog Class | Antioxidant Assay | Result | Reference |

| 5-Aminopyrazole Derivatives | DPPH Assay (% Antioxidant Activity) | 4.22–27.65% | mdpi.com |

| Pyrazoline Derivatives | DPPH Assay (Free Radical Scavenging) | High | nih.gov |

| Pyrazoline Derivatives | FRAP Assay (Ferric-Reducing Antioxidant Power) | High | nih.gov |

Exploration of Anticancer and Antitumor Potential

The anticancer and antitumor potential of pyrazine and its analogs has been a significant area of research. Pyrazine derivatives have been documented for their anti-cancer properties against a variety of human cancers, with some compounds inhibiting enzymes and receptors involved in cancer progression. nih.govtandfonline.com For instance, pyrazoline derivatives have been shown to possess a broad spectrum of biological activities, including anticancer effects. mdpi.comekb.egnih.gov Some of these compounds have demonstrated cytotoxic effects on various cancer cell lines, including pancreatic, glioblastoma, and breast cancer cells. mdpi.comnih.govnih.govmdpi.commdpi.commdpi.comnih.govresearchgate.net The antitumor activity of some pyrazoline derivatives has been attributed to their potential to act as alkylating agents in cancer chemotherapy and to induce apoptosis. ekb.egnih.gov While direct studies on this compound are not available, the extensive research on its analogs highlights the potential of the pyrazine scaffold in the development of novel anticancer agents. nih.govresearchgate.netijrpc.com

Here is a summary of the cytotoxic activity of some pyrazoline and pyrazole derivatives:

| Compound/Analog Class | Cancer Cell Line | IC50 Value | Reference |

| 1,3,4-Oxadiazole-substituted Pyrazoline | AsPC-1 (Pancreatic) | 16.8 µM | mdpi.com |

| 1,3,4-Oxadiazole-substituted Pyrazoline | U251 (Glioblastoma) | 11.9 µM | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivatives | HepG2 (Liver) | 4.2 µM | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivatives | HeLa (Cervical) | 5.9 µM | mdpi.com |

Evaluation of Other Pharmacological Activities (e.g., Diuretic, Hypotensive)

The pyrazine scaffold is a component of various molecules that have been investigated for a range of pharmacological activities, including diuretic and hypotensive effects. Derivatives of pyrazine are recognized for their potential diuretic properties. researchgate.net Research into related heterocyclic compounds, such as pyridazine (B1198779) derivatives, has also shown promise in developing agents with hypotensive and diuretic activities. nih.govnih.gov

Studies on novel arylpiperazine derivatives have demonstrated their potential to lower blood pressure in normotensive rats. mdpi.com For instance, certain compounds were found to decrease both systolic and diastolic blood pressure, an effect linked to the blockade of α1-adrenoceptors. mdpi.com One such derivative, at a dose of 2.5 mg/kg, reduced systolic blood pressure by 8–10% and diastolic blood pressure by 13–15%. mdpi.com Another compound, at a 5 mg/kg dose, lowered systolic blood pressure by 16–21%. mdpi.com This hypotensive action is further supported by the observation that these compounds can reverse the pressor response induced by an α1-adrenergic receptor agonist. mdpi.com

While direct studies on this compound are not detailed in the provided context, the broader class of pyrazine and related nitrogen-containing heterocyclic compounds has been a subject of interest for these cardiovascular applications. The general approach often involves synthesizing a series of derivatives and evaluating their effects on urinary excretion and blood pressure in animal models to identify lead compounds for further development. nih.govnih.govresearchgate.net

Table 1: Hypotensive Activity of Selected Arylpiperazine Derivatives in Normotensive Rats

| Compound ID | Dose (mg/kg) | Effect on Systolic Blood Pressure | Effect on Diastolic Blood Pressure | Postulated Mechanism |

|---|---|---|---|---|

| JJGW02 | 2.5 | ↓ 8-10% | ↓ 13-15% | α1-adrenolytic properties |

| JJGW03 | 5 | ↓ 16-21% | ↓ 18-20% | α1-adrenolytic properties |

Molecular Docking Studies and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand the interactions between a ligand, such as a pyrazine derivative, and its protein target. The heteroaromatic nature of the pyrazine ring allows it to participate in a variety of polar and nonpolar interactions, making it a valuable scaffold in medicinal chemistry. nih.govacs.orgresearchgate.netx-mol.com

A systematic analysis of pyrazine-based ligands in the RCSB Protein Data Bank reveals several key types of interactions with protein targets:

Hydrogen Bonding: The most frequent interaction involves the pyrazine nitrogen atom acting as a hydrogen bond acceptor. nih.govacs.orgresearchgate.net Weak hydrogen bonds can also form with pyrazine hydrogen atoms as donors. nih.govacs.org

π-Interactions: The aromatic ring of pyrazine can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine and histidine within the protein's binding site. researchgate.net

Coordination to Metal Ions: The nitrogen atoms in the pyrazine ring can coordinate with metal ions present in the active site of metalloproteins. nih.govacs.orgresearchgate.net

Other Interactions: Halogen bonds (in the case of halogenated pyrazines) and intramolecular hydrogen bonds have also been observed. nih.govacs.orgresearchgate.net

These varied interaction capabilities underscore that the pyrazine moiety is not merely an aromatic isostere but an active participant in molecular recognition, enhancing the binding affinity of a ligand to its protein target. nih.govacs.orgresearchgate.net In silico docking studies on various heterocyclic compounds, including those with pyrazine-like structures, have been used to predict binding affinities and guide the synthesis of new potential therapeutic agents against targets like glucosamine-6-phosphate synthase, a key enzyme in bacteria and fungi. nih.gov

Table 2: Common Protein-Ligand Interactions for Pyrazine-Based Compounds

| Interaction Type | Description | Key Interacting Moieties |

|---|---|---|

| Hydrogen Bond (Acceptor) | Pyrazine nitrogen accepts a hydrogen from a donor group on the protein. | Pyrazine Nitrogen, Protein H-bond donors (e.g., -NH, -OH) |

| Hydrogen Bond (Donor) | Pyrazine C-H group donates a hydrogen to an acceptor group on the protein. | Pyrazine C-H, Protein H-bond acceptors (e.g., C=O) |

| π-π Stacking | Face-to-face or edge-to-face stacking between the pyrazine ring and aromatic amino acids. | Pyrazine aromatic ring, Phenylalanine, Tyrosine, Histidine |

| Metal Coordination | Direct binding of pyrazine nitrogen to a metal ion cofactor in the protein. | Pyrazine Nitrogen, Metal ions (e.g., Zn²⁺) |

Pyrazine Derivatives as Maillard Reaction Products in Biological Systems

Pyrazines are well-known products of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars. perfumerflavorist.comkoreascience.kr This reaction is fundamental to the development of flavor and color in cooked foods, where pyrazines often contribute roasted, nutty, or toasted aromas. perfumerflavorist.comperfumerflavorist.com While predominantly studied in food chemistry, the Maillard reaction can also occur under physiological conditions, leading to the formation of advanced glycation end-products (AGEs).

The formation of pyrazines begins with the condensation of a reducing sugar and an amino compound (like an amino acid), followed by a series of reactions. koreascience.kr A key step is the Strecker degradation of α-amino acids, which generates α-aminoketones. nih.gov These intermediates can then self-condense or react with other molecules to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to a stable pyrazine. nih.gov

Table 3: Examples of Pyrazines Formed in Maillard Reaction Model Systems

| Amino Acid(s) / Peptide Reactant(s) | Resulting Pyrazine Examples |

|---|---|

| Alanine (B10760859) | 2,5-Dimethylpyrazine |

| Lysine-containing dipeptides (e.g., Lys-Arg) | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine |

| Lysine-Alanine mixture | 2,5-Dimethyl-3-ethylpyrazine, 2-Methyl-5-propylpyrazine |

| Glutamine-Alanine mixture | 2,3-Diethyl-5-methylpyrazine |

Future Research Directions and Overcoming Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives is an area of continuous development, with a growing emphasis on green chemistry principles. impactfactor.orgresearchgate.net Future research will likely focus on creating more atom-economical and environmentally friendly methods for the synthesis of 3-Amino-5-methylpyrazin-2-ol. This includes the exploration of novel catalytic systems, such as biocatalysis and the use of heterogeneous catalysts, which can offer high selectivity and easier product purification. mdpi.com The use of greener reaction media, like water or ionic liquids, and energy-efficient techniques such as microwave or ultrasonic irradiation are also promising avenues for sustainable synthesis. impactfactor.org

| Synthetic Approach | Advantages | Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, limited substrate scope. |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, potential for continuous flow processes. | Catalyst deactivation, potential for metal leaching into the product. |

| Microwave/Ultrasonic Irradiation | Rapid reaction times, often higher yields. | Scalability of the reaction, specialized equipment required. |

| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, potential for unique reactivity. | Solubility of reactants, product separation. |

Addressing Stability Issues in Pyrazin-2-ol Scaffolds

A notable challenge in working with pyrazin-2-ol scaffolds is their potential instability under certain conditions. The pyrazine ring can be susceptible to degradation, which can impact its storage, formulation, and in vivo efficacy. Future research should focus on understanding the degradation pathways of this compound. This involves detailed stability studies under various pH, temperature, and light conditions. Strategies to enhance stability, such as the introduction of stabilizing functional groups or the development of stable co-crystals and formulations, will be crucial for its practical application. chempap.org

Deeper Exploration of Structure-Activity Relationships (SAR) for Biomedical Applications

While the broader class of pyrazines is known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the specific structure-activity relationships (SAR) for this compound are not yet fully elucidated. researchgate.nettandfonline.comnih.gov A systematic exploration of how modifications to the amino, methyl, and hydroxyl groups on the pyrazine ring affect its biological activity is a critical area for future research. This will involve the synthesis of a library of analogues and their screening against various biological targets. Such SAR studies are fundamental for the rational design of more potent and selective therapeutic agents. nih.govnih.gov

Advanced Computational Approaches for Drug Design and Discovery

Computational chemistry and molecular modeling are powerful tools in modern drug discovery. researchgate.neteurasianjournals.com For this compound, these approaches can be employed to predict its binding modes with biological targets, estimate its pharmacokinetic properties (ADME/Tox), and guide the design of new derivatives with improved profiles. researchgate.net Techniques such as quantum mechanical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the molecule's behavior at the atomic level, thereby accelerating the drug discovery process. researchgate.neteurasianjournals.comresearchgate.net

| Computational Technique | Application in Drug Discovery |

| Molecular Docking | Predicting the binding affinity and orientation of the compound to a protein target. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound and its complex with a target over time. |

| Quantum Mechanics (QM) Calculations | Determining the electronic properties and reactivity of the molecule. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to predict the biological activity of new compounds based on their chemical structure. |

Potential Applications Beyond Medicinal Chemistry

The utility of pyrazine derivatives is not limited to medicinal chemistry. Many pyrazines are known for their distinct aromas and are used as flavor and fragrance compounds in the food and cosmetic industries. semanticscholar.orgresearchgate.nettuwien.ac.at Future research could explore the sensory properties of this compound and its derivatives. Furthermore, the unique electronic properties of the pyrazine ring suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors. tandfonline.com Investigating these non-medicinal applications could open up new avenues for the commercialization of this versatile scaffold. Some pyrazine derivatives have also been investigated for their use as herbicides in agriculture. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-5-methylpyrazin-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazine precursors and methyl/amino-containing reagents. For example, analogous pyrazine derivatives are synthesized using ethanol as a solvent under reflux conditions, with catalysts like ionic liquids (e.g., [Sipmim]HSO₄) to enhance yield . Optimization involves adjusting stoichiometry, temperature (e.g., 78°C for ethanol-based reactions), and purification via column chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyrazine) and methyl/amino groups (δ 2.1–2.5 ppm for CH₃; δ 5–6 ppm for NH₂) .

- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C=N/C-O vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 139 for C₅H₇N₃O) and fragmentation patterns validate the structure .

Q. What storage conditions are essential to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Pyrazine derivatives degrade under prolonged exposure to humidity; inert gas purging (N₂/Ar) is recommended for long-term storage .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The pyrazine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at the C-2 position. Computational studies (DFT) can predict reactive sites, while substituent effects (e.g., methyl groups enhance steric hindrance) guide regioselectivity. Experimental validation via Suzuki-Miyaura coupling with boronic acids is recommended .

Q. What strategies resolve contradictory data on the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- Standardized Assays : Use CLSI/MIC guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923) .

- Purity Validation : HPLC (>98% purity) eliminates interference from byproducts .

- Comparative Studies : Test derivatives with controlled substituent variations (e.g., halogen vs. methyl groups) to isolate structure-activity relationships .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., dihydrofolate reductase).

- QSAR Models : Correlate substituent properties (logP, polarizability) with inhibitory activity .

- MD Simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories .

Q. What mechanistic pathways explain byproduct formation during cyclization of this compound precursors?

- Methodological Answer : Byproducts arise from incomplete cyclization or oxidation. Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates. For example, phosphorous oxychloride-mediated cyclization at 120°C minimizes side reactions but requires strict anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.